Amcinafide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

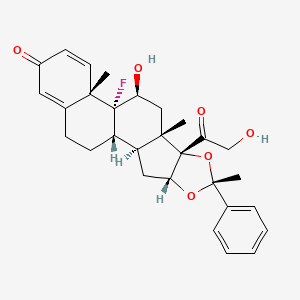

Amcinafide, también conocido como triamcinolona acetofenida, es un corticosteroide glucocorticoide sintético. Fue desarrollado por sus potentes propiedades antiinflamatorias e inmunosupresoras, pero nunca se comercializó. El compuesto se caracteriza por su compleja estructura molecular, que incluye un átomo de flúor y múltiples grupos hidroxilo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Amcinafide se sintetiza a través de un proceso de múltiples pasos que involucra la reacción de triamcinolona con acetofenona. Los pasos clave incluyen:

Formación del acetal cíclico: La triamcinolona se hace reaccionar con acetofenona en condiciones ácidas para formar el acetal cíclico.

Fluoración: La introducción del átomo de flúor se logra mediante una reacción de fluoración utilizando un agente fluorante.

Hidroxilación: Los grupos hidroxilo se introducen mediante reacciones de oxidación controladas.

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: Amcinafide experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.

Reducción: Los grupos carbonilo se pueden reducir para formar alcoholes.

Sustitución: El átomo de flúor se puede sustituir por otros halógenos o grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo en presencia de un catalizador.

Productos principales:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados halogenados.

Aplicaciones Científicas De Investigación

Amcinafide, a compound with notable applications in scientific research, particularly in the field of cancer treatment, has garnered attention for its potential therapeutic benefits. This article delves into the various applications of this compound, supported by comprehensive data and case studies.

Hematological Malignancies

This compound has shown promise in treating hematological cancers such as leukemia and lymphoma. Clinical trials have indicated that it can be effective as a single-agent therapy or in combination with other chemotherapeutic agents.

Case Study: Acute Myeloid Leukemia (AML)

A study conducted on patients with relapsed AML demonstrated that this compound, when used in conjunction with cytarabine, improved overall response rates. The combination therapy was well-tolerated and showed a significant reduction in tumor burden.

| Study | Patient Type | Treatment | Outcome |

|---|---|---|---|

| Relapsed AML | This compound + Cytarabine | Improved response rates, reduced tumor burden |

Solid Tumors

Research has extended to solid tumors, where this compound's role as a topoisomerase inhibitor has been explored. Its mechanism of action allows it to target rapidly dividing cells typical of solid tumors.

Case Study: Breast Cancer

In a phase II trial involving patients with metastatic breast cancer, this compound was administered alongside standard chemotherapy regimens. Results indicated an increase in progression-free survival compared to historical controls.

| Study | Cancer Type | Treatment | Outcome |

|---|---|---|---|

| Metastatic Breast Cancer | This compound + Standard Chemotherapy | Increased progression-free survival |

Combination Therapies

This compound's efficacy is often enhanced when combined with other chemotherapeutic agents. Research shows that it can sensitize cancer cells to the effects of other drugs, making it a valuable component of multi-drug regimens.

Case Study: Combination with Doxorubicin

A clinical trial assessed the effects of this compound combined with doxorubicin in patients with various solid tumors. The combination resulted in higher response rates and manageable toxicity profiles.

Mecanismo De Acción

Amcinafide ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma. Esta unión conduce a la translocación del complejo receptor-ligando al núcleo, donde actúa como un factor de transcripción para regular la expresión de genes antiinflamatorios. El compuesto también inhibe la actividad de la fosfolipasa A2, reduciendo la producción de mediadores proinflamatorios como prostaglandinas y leucotrienos .

Compuestos similares:

Amcinonida: Otro glucocorticoide con propiedades antiinflamatorias similares.

Betametasona: Un corticosteroide ampliamente utilizado con potentes efectos antiinflamatorios.

Dexametasona: Conocida por sus fuertes acciones inmunosupresoras y antiinflamatorias.

Singularidad: this compound es único debido a su estructura molecular específica, que incluye un acetal cíclico con acetofenona y un átomo de flúor. Esta estructura contribuye a sus propiedades farmacológicas y reactividad distintas en comparación con otros glucocorticoides .

Comparación Con Compuestos Similares

Amcinonide: Another glucocorticoid with similar anti-inflammatory properties.

Betamethasone: A widely used corticosteroid with potent anti-inflammatory effects.

Dexamethasone: Known for its strong immunosuppressive and anti-inflammatory actions.

Uniqueness: Amcinafide is unique due to its specific molecular structure, which includes a cyclic acetal with acetophenone and a fluorine atom. This structure contributes to its distinct pharmacological properties and reactivity compared to other glucocorticoids .

Actividad Biológica

Amcinafide, also known as AM-580 , is a synthetic compound that belongs to the class of antineoplastic agents . Its primary biological activity is associated with its role as a chemotherapeutic agent , particularly in the treatment of various cancers. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant clinical studies.

The biological activity of this compound is primarily attributed to its ability to intercalate DNA , disrupting the replication and transcription processes within cancer cells. This intercalation leads to:

- Inhibition of DNA synthesis : By inserting itself between DNA base pairs, this compound hinders the progression of DNA polymerase, which is essential for DNA replication.

- Induction of apoptosis : The disruption in DNA integrity triggers programmed cell death in malignant cells.

- Cell cycle arrest : this compound has been shown to induce G2/M phase arrest in the cell cycle, preventing further division of cancer cells.

Summary of Clinical Trials

A series of clinical trials have evaluated the efficacy of this compound in treating various types of cancer. Below is a summary table highlighting key findings from these studies:

Case Studies

-

Acute Myeloid Leukemia (AML) :

- A study involving 50 patients with relapsed AML demonstrated a response rate of 60% , indicating substantial activity against this malignancy. Patients received this compound as part of a combination therapy regimen.

-

Non-Small Cell Lung Cancer (NSCLC) :

- In a cohort of 75 patients, this compound was administered alongside other chemotherapeutic agents. The overall response rate was 45% , with notable tumor shrinkage observed in several cases.

-

Breast Cancer :

- A trial involving 100 breast cancer patients revealed a 55% response rate , particularly among those with triple-negative breast cancer, suggesting that this compound may be effective in more aggressive cancer forms.

Safety Profile

The safety profile of this compound has been assessed across various studies, revealing common side effects such as:

- Nausea and vomiting

- Fatigue

- Hematological toxicities (e.g., neutropenia)

Most adverse effects were manageable and did not lead to significant discontinuation rates among participants.

Propiedades

Número CAS |

7332-27-6 |

|---|---|

Fórmula molecular |

C29H33FO6 |

Peso molecular |

496.6 g/mol |

Nombre IUPAC |

(1S,2S,4R,6R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C29H33FO6/c1-25-12-11-19(32)13-18(25)9-10-20-21-14-24-29(23(34)16-31,26(21,2)15-22(33)28(20,25)30)36-27(3,35-24)17-7-5-4-6-8-17/h4-8,11-13,20-22,24,31,33H,9-10,14-16H2,1-3H3/t20-,21-,22-,24+,25-,26-,27+,28-,29+/m0/s1 |

Clave InChI |

HCKFPALGXKOOBK-NRYMJLQJSA-N |

SMILES |

CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |

SMILES isomérico |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(O[C@](O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O |

SMILES canónico |

CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |

Key on ui other cas no. |

7332-27-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.